Cas no 1780874-08-9 (2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol)

2,4-Difluoro-6-{hydroxy(methyl)aminomethyl}phenol is a fluorinated phenolic compound featuring a hydroxymethylamino substituent at the 6-position. Its unique structure combines the electronic effects of fluorine atoms with the reactivity of the hydroxyl and aminomethyl groups, making it a versatile intermediate in organic synthesis. The presence of fluorine enhances stability and influences binding interactions, while the functional groups allow for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated phenols are valued for their bioactivity and metabolic resistance. Its well-defined reactivity profile enables precise modifications, supporting the development of novel bioactive molecules.
2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol structure
1780874-08-9 structure
商品名:2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol
CAS番号:1780874-08-9
MF:C8H9F2NO2
メガワット:189.15936923027
CID:6151948
PubChem ID:84770920

2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol 化学的及び物理的性質

名前と識別子

    • 2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol
    • EN300-1854039
    • 1780874-08-9
    • 2,4-difluoro-6-{[hydroxy(methyl)amino]methyl}phenol
    • インチ: 1S/C8H9F2NO2/c1-11(13)4-5-2-6(9)3-7(10)8(5)12/h2-3,12-13H,4H2,1H3
    • InChIKey: JQNRWYIAUYBFFB-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC(=C1O)CN(C)O)F

計算された属性

  • せいみつぶんしりょう: 189.06013485g/mol
  • どういたいしつりょう: 189.06013485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 43.7Ų

2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1854039-2.5g
2,4-difluoro-6-{[hydroxy(methyl)amino]methyl}phenol
1780874-08-9
2.5g
$1428.0 2023-09-18
Enamine
EN300-1854039-10.0g
2,4-difluoro-6-{[hydroxy(methyl)amino]methyl}phenol
1780874-08-9
10g
$3131.0 2023-06-01
Enamine
EN300-1854039-5g
2,4-difluoro-6-{[hydroxy(methyl)amino]methyl}phenol
1780874-08-9
5g
$2110.0 2023-09-18
Enamine
EN300-1854039-0.25g
2,4-difluoro-6-{[hydroxy(methyl)amino]methyl}phenol
1780874-08-9
0.25g
$670.0 2023-09-18
Enamine
EN300-1854039-5.0g
2,4-difluoro-6-{[hydroxy(methyl)amino]methyl}phenol
1780874-08-9
5g
$2110.0 2023-06-01
Enamine
EN300-1854039-1g
2,4-difluoro-6-{[hydroxy(methyl)amino]methyl}phenol
1780874-08-9
1g
$728.0 2023-09-18
Enamine
EN300-1854039-0.1g
2,4-difluoro-6-{[hydroxy(methyl)amino]methyl}phenol
1780874-08-9
0.1g
$640.0 2023-09-18
Enamine
EN300-1854039-0.05g
2,4-difluoro-6-{[hydroxy(methyl)amino]methyl}phenol
1780874-08-9
0.05g
$612.0 2023-09-18
Enamine
EN300-1854039-0.5g
2,4-difluoro-6-{[hydroxy(methyl)amino]methyl}phenol
1780874-08-9
0.5g
$699.0 2023-09-18
Enamine
EN300-1854039-1.0g
2,4-difluoro-6-{[hydroxy(methyl)amino]methyl}phenol
1780874-08-9
1g
$728.0 2023-06-01

2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol 関連文献

2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenolに関する追加情報

Introduction to 2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol (CAS No. 1780874-08-9)

2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol (CAS No. 1780874-08-9) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique structural features, including the presence of fluoro groups and a hydroxy(methyl)aminomethyl moiety, which contribute to its distinct chemical and biological properties.

The chemical structure of 2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol consists of a phenolic ring with two fluorine atoms at the 2 and 4 positions, and a hydroxy(methyl)aminomethyl group at the 6 position. The presence of these functional groups imparts specific reactivity and solubility characteristics to the molecule, making it an interesting candidate for various chemical reactions and biological studies.

In the realm of medicinal chemistry, 2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate specific biological pathways, particularly those involved in inflammation and oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The unique structure of 2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol also makes it a valuable intermediate in the synthesis of more complex molecules. Its reactivity with various functional groups allows chemists to introduce additional functionalities or modify existing ones, thereby expanding its utility in synthetic chemistry. This versatility has led to its use in the development of novel pharmaceutical agents and materials with tailored properties.

In addition to its potential therapeutic applications, 2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol has been studied for its role in cellular signaling pathways. Research conducted by a team at the University of California, Los Angeles (UCLA) revealed that this compound can interact with specific protein targets involved in cell signaling cascades. These interactions have been shown to modulate cellular responses to external stimuli, such as oxidative stress and DNA damage.

The safety profile of 2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol is another critical aspect that has been extensively investigated. Preclinical studies have demonstrated that this compound exhibits low toxicity and good biocompatibility when administered at therapeutic doses. These findings are crucial for its potential use in clinical settings and underscore the importance of further research to optimize its safety and efficacy.

In conclusion, 2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol (CAS No. 1780874-08-9) is a promising compound with a wide range of potential applications in pharmaceutical and medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent or as an intermediate in the synthesis of more complex molecules. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits.

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